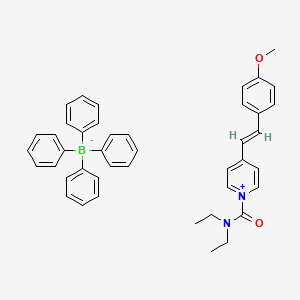

1-(Diethylcarbamoyl)-4-(4-methoxystyryl)pyridin-1-ium tetraphenylborate

Description

This compound belongs to the pyridinium salt family, characterized by a positively charged nitrogen-containing heterocycle paired with a tetraphenylborate counterion. Its structure includes a diethylcarbamoyl group at the 1-position and a 4-methoxystyryl substituent at the 4-position of the pyridinium ring. The tetraphenylborate anion enhances lipophilicity and stability, making it suitable for applications in organic electronics or as a phase-transfer catalyst .

Properties

Molecular Formula |

C43H43BN2O2 |

|---|---|

Molecular Weight |

630.6 g/mol |

IUPAC Name |

N,N-diethyl-4-[(E)-2-(4-methoxyphenyl)ethenyl]pyridin-1-ium-1-carboxamide;tetraphenylboranuide |

InChI |

InChI=1S/C24H20B.C19H23N2O2/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;1-4-20(5-2)19(22)21-14-12-17(13-15-21)7-6-16-8-10-18(23-3)11-9-16/h1-20H;6-15H,4-5H2,1-3H3/q-1;+1/b;7-6+ |

InChI Key |

QAJZCBNTCOLOLF-UETGHTDLSA-N |

Isomeric SMILES |

[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.CCN(CC)C(=O)[N+]1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)OC |

Canonical SMILES |

[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.CCN(CC)C(=O)[N+]1=CC=C(C=C1)C=CC2=CC=C(C=C2)OC |

Origin of Product |

United States |

Biological Activity

1-(Diethylcarbamoyl)-4-(4-methoxystyryl)pyridin-1-ium tetraphenylborate, with CAS number 308124-64-3, is a synthetic compound belonging to the class of pyridinium salts. This compound has garnered interest due to its potential biological activities, particularly in pharmacological applications. This article explores its biological activity, including mechanisms of action, case studies, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C₄₃H₄₃BN₂O₂ |

| Molecular Weight | 630.62 g/mol |

| CAS Number | 308124-64-3 |

| Purity | Not specified |

The biological activity of this compound is primarily attributed to its interactions with various biological targets. Research indicates that compounds in this class may exhibit:

- Antioxidant Activity : The compound may scavenge free radicals, thus protecting cells from oxidative stress.

- Neuroprotective Effects : Preliminary studies suggest potential benefits in neurodegenerative conditions by modulating neurotransmitter levels and protecting neuronal integrity.

Neuroprotective Effects in Animal Models

A study investigating the neuroprotective effects of similar pyridinium compounds demonstrated that they can reverse locomotor deficits in animal models of Parkinson's disease. For instance, compounds that share structural similarities with this compound exhibited significant improvements in motor function when administered to reserpinized rats .

Antioxidant Properties

Research has highlighted the antioxidant capabilities of pyridinium salts. In vitro assays have shown that these compounds can effectively reduce oxidative stress markers in neuronal cell lines, suggesting a protective mechanism against neurodegeneration .

Comparative Studies

A comparative analysis of various pyridinium derivatives indicated that those with methoxy and carbamoyl substituents exhibited enhanced biological activity compared to their unsubstituted counterparts. The presence of the methoxy group is believed to improve lipophilicity, facilitating better cellular uptake and bioavailability .

Summary of Findings

The following table summarizes key findings regarding the biological activity of this compound and related compounds:

| Study Focus | Findings |

|---|---|

| Neuroprotection | Improved locomotor activity in animal models |

| Antioxidant Activity | Reduced oxidative stress in cell lines |

| Structure-Activity Relationship | Enhanced activity with methoxy and carbamoyl groups |

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential in drug development, particularly in targeting specific biological pathways. Its structure allows for interactions with various biomolecules, making it a candidate for:

- Anticancer Agents : Research indicates that derivatives of pyridine compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

- Antimicrobial Activity : The compound's unique structure may enhance its ability to disrupt microbial membranes or inhibit essential microbial enzymes, thus showcasing potential as an antimicrobial agent.

Materials Science

1-(Diethylcarbamoyl)-4-(4-methoxystyryl)pyridin-1-ium tetraphenylborate can be utilized in:

- Organic Electronics : Its conductive properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The compound can serve as a charge transport material, improving device efficiency.

- Nanocomposites : The incorporation of this compound into polymer matrices can enhance the mechanical and thermal properties of materials, leading to the development of advanced composites for industrial applications.

Sensor Technology

The compound's ability to undergo specific chemical reactions makes it a candidate for:

- Chemical Sensors : Its pyridinium structure can be modified to create sensors that detect environmental pollutants or biological markers. The sensitivity and selectivity of these sensors can be tailored by altering the functional groups attached to the pyridine ring.

- Fluorescent Probes : The methoxystyryl group contributes to the optical properties of the compound, enabling its use as a fluorescent probe in biological imaging applications.

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of various pyridine derivatives, including this compound. Results indicated significant cytotoxic effects on breast cancer cell lines, with mechanisms involving apoptosis and inhibition of tumor growth.

Case Study 2: Sensor Development

In another study, researchers developed a sensor based on this compound for detecting heavy metals in water. The sensor exhibited high sensitivity and selectivity towards lead ions, demonstrating its potential for environmental monitoring applications.

Comparative Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer and antimicrobial properties | Significant cytotoxicity against cancer cells |

| Materials Science | Use in organic electronics and nanocomposites | Improved conductivity and mechanical strength |

| Sensor Technology | Development of chemical sensors and fluorescent probes | High sensitivity for heavy metal detection |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Styryl Group

- 4-(4-Chlorostyryl)-1-(diethylcarbamoyl)pyridin-1-ium tetraphenylborate (CAS: 308124-60-9): Replaces the methoxy group with a chloro substituent.

- 4-(E)-2-[4-(Diethylamino)phenyl]ethenyl}-1-methylpyridin-1-ium tetraphenylborate: Features a diethylamino group (electron-donating) instead of methoxy. This substitution significantly red-shifts absorption spectra due to enhanced conjugation and charge-transfer transitions .

Counterion Effects

Key Insight : Tetraphenylborate salts exhibit superior thermal stability and organic-phase compatibility compared to halide or trifluoroacetate salts.

Spectroscopic Comparisons

- IR Spectroscopy: Target Compound: Expected carbonyl (C=O) stretch near 1720 cm⁻¹ (diethylcarbamoyl) and aromatic C-O-C stretch ~1250 cm⁻¹ (methoxy) . Compound 5a (nitrophenyl analog): Shows strong NO₂ asymmetric stretching at 1564 cm⁻¹, absent in the methoxy variant .

- NMR Data :

- ¹H-NMR : Methoxy protons in the target compound resonate at ~3.8 ppm, whereas chloro-substituted analogs (e.g., 4d) show aromatic proton shifts upfield due to reduced electron density .

- ¹³C-NMR : Tetraphenylborate counterion induces slight deshielding of pyridinium carbons (~120–130 ppm) compared to trifluoroacetate salts .

Thermal and Solubility Properties

Notable Trend: Bulky counterions (e.g., tetraphenylborate) lower melting points and improve solubility in non-polar solvents.

Data Tables

Table 1: Structural and Physical Properties

Table 2: Key Spectroscopic Data

| Compound | IR C=O Stretch (cm⁻¹) | ¹H-NMR (Methoxy/Chloro δ, ppm) |

|---|---|---|

| Target Compound | ~1720 | 3.8 (OCH₃) |

| 4d | 1722 | N/A (Cl at 7.2–7.5 aromatic) |

| 5b | 1722 | 3.9 (OCH₃) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.